N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features:
- N1 substituent: A 2-methyl-5-nitrophenyl group, which introduces steric hindrance and electron-withdrawing properties due to the nitro group.
- N2 substituent: A 3-morpholinopropyl group, contributing hydrophilic and hydrogen-bonding capabilities from the morpholine ring.
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-12-3-4-13(20(23)24)11-14(12)18-16(22)15(21)17-5-2-6-19-7-9-25-10-8-19/h3-4,11H,2,5-10H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLATRUWRVXTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration of 2-methylphenyl: The starting material, 2-methylphenyl, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitrophenyl.
Formation of oxalyl chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Amidation reaction: The 2-methyl-5-nitrophenyl is reacted with oxalyl chloride to form an intermediate, which is then treated with 3-morpholinopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-5-aminophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-5-nitrophenylamine and 3-morpholinopropylamine.
Scientific Research Applications
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The morpholinopropyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The oxalamide linkage provides stability to the molecule and can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the oxalamide family, which shares a common backbone (N1-aryl-N2-alkyl/aryl oxalamide). Key analogs and their differences are summarized below:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: Analogs like 1768 and 1769 use methoxy/methyl groups (electron-donating), improving solubility and metabolic stability .
N2 Substituent Impact: Pyridyl-ethyl groups (1768, 1769) favor π-π interactions and moderate hydrophilicity. The morpholinopropyl group in the target compound may enhance water solubility and bioavailability due to the morpholine oxygen’s hydrogen-bonding capacity.
Metabolic Pathways:
- Oxalamide Analogs : Hydrolysis, oxidation of alkyl/aromatic side chains, and glucuronidation are common pathways . For example, 1768 and 1769 undergo hydrolysis and pyridine ring oxidation.
- Target Compound : The nitro group may undergo nitroreduction to form aromatic amines, a pathway absent in methoxy-substituted analogs. This could increase toxicity risks if reactive intermediates form.
Toxicity Data:
| Compound (ID) | NOEL (mg/kg/day) | Key Findings |
|---|---|---|
| 1768 | 100 | No adverse effects in 93-day rat studies at 100 mg/kg/day. |
| 1769 | 100 | Similar safety profile to 1768; structural conservatism supports extrapolation. |
| Target | Not reported | Predicted lower NOEL due to nitro group’s metabolic activation potential. |
Biological Activity
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Nitration of 2-methylphenyl : This step utilizes a mixture of concentrated sulfuric acid and nitric acid to produce 2-methyl-5-nitrophenyl.
- Formation of oxalyl chloride : Oxalic acid is treated with thionyl chloride to yield oxalyl chloride.
- Amidation reaction : The 2-methyl-5-nitrophenyl reacts with oxalyl chloride, followed by treatment with 3-morpholinopropylamine to form the final compound.
The compound features a nitro group, which can undergo reduction to an amino group, enhancing its biological reactivity. The morpholinopropyl moiety increases solubility and facilitates interaction with biological membranes, while the oxalamide linkage contributes to molecular stability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is known to play a crucial role in this activity through mechanisms that disrupt bacterial DNA synthesis. In vitro studies have shown the compound's effectiveness against various strains of bacteria, including resistant strains, suggesting its potential as a therapeutic agent in combating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the morpholine ring is believed to enhance the compound's interaction with cellular targets involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study conducted by Moreno-Fuquen et al. highlighted the antimicrobial potential of compounds structurally similar to this compound. The research demonstrated that derivatives with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Mechanism
In another investigation focusing on chronic myeloid leukemia (CML), compounds derived from this compound were shown to exhibit cytotoxic effects on CML cell lines. The study provided insights into the molecular docking studies that revealed binding affinities with key proteins involved in cancer cell signaling pathways .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-methyl-5-nitrophenyl)-N2-(3-piperidinopropyl)oxalamide | Piperidine ring instead of morpholine | Moderate antimicrobial activity |
| N1-(2-methyl-5-nitrophenyl)-N2-(3-pyrrolidinopropyl)oxalamide | Pyrrolidine ring instead of morpholine | Lower anticancer efficacy |
The distinct combination of functional groups in this compound imparts unique chemical and biological properties not observed in its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
